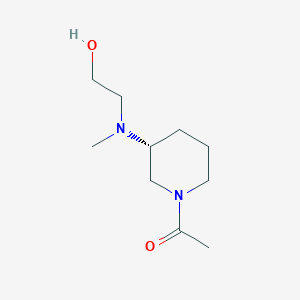![molecular formula C10H20N2O2 B7986339 [Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7986339.png)
[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an ethyl group, and an amino-acetic acid moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 1-methylpyrrolidine with ethyl bromoacetate under basic conditions to form the ethyl ester intermediate. This intermediate is then hydrolyzed to yield the desired amino-acetic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ethyl groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
作用机制
The mechanism of action of [Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- [Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
- [Ethyl-(1-ethyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
- [Propyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
Uniqueness
[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of the ethyl group and the pyrrolidine ring makes it particularly interesting for research in various scientific disciplines.
属性
IUPAC Name |
2-[ethyl-[(1-methylpyrrolidin-3-yl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)7-9-4-5-11(2)6-9/h9H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAGBYOJOQMRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7986261.png)
![1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone](/img/structure/B7986269.png)
![1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone](/img/structure/B7986282.png)
![1-{(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7986290.png)
![1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7986296.png)

![1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone](/img/structure/B7986303.png)
![[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986322.png)
![[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986326.png)
![[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7986328.png)
![[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986330.png)
![[Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7986344.png)
![[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid](/img/structure/B7986359.png)
